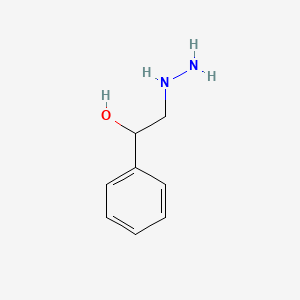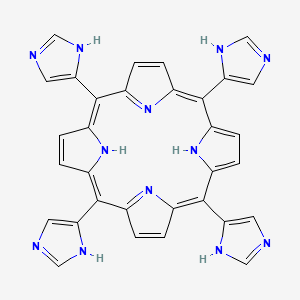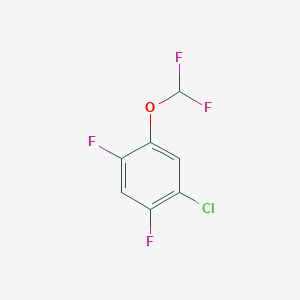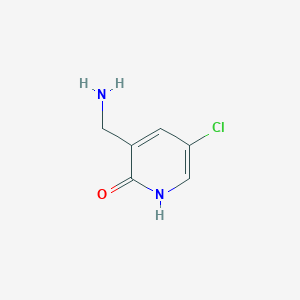![molecular formula C36H48N3O9P3 B13118952 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid is a complex organic compound characterized by its unique structure, which includes multiple phosphonic acid groups and a triazinyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid typically involves multi-step organic reactions. The process begins with the preparation of the triazinyl core, followed by the introduction of the phosphonopentan-3-yl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The phosphonic acid groups can be oxidized to form phosphonic anhydrides.
Reduction: The triazinyl core can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid groups can yield phosphonic anhydrides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Its potential as a drug candidate is being explored, particularly in the development of inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid involves its interaction with specific molecular targets. The phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, while the triazinyl core can interact with aromatic systems through π-π stacking. These interactions enable the compound to inhibit enzymes, bind to proteins, and modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]butan-3-ylphosphonic acid: Similar structure but with a butan-3-yl group instead of a pentan-3-yl group.
3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]hexan-3-ylphosphonic acid: Similar structure but with a hexan-3-yl group instead of a pentan-3-yl group.
Uniqueness
The uniqueness of 3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C36H48N3O9P3 |
|---|---|
Peso molecular |
759.7 g/mol |
Nombre IUPAC |
3-[4-[4,6-bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid |
InChI |
InChI=1S/C36H48N3O9P3/c1-7-34(8-2,49(40,41)42)28-19-13-25(14-20-28)31-37-32(26-15-21-29(22-16-26)35(9-3,10-4)50(43,44)45)39-33(38-31)27-17-23-30(24-18-27)36(11-5,12-6)51(46,47)48/h13-24H,7-12H2,1-6H3,(H2,40,41,42)(H2,43,44,45)(H2,46,47,48) |
Clave InChI |
HRYRMUIMCWRWBP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C(CC)(CC)P(=O)(O)O)C4=CC=C(C=C4)C(CC)(CC)P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
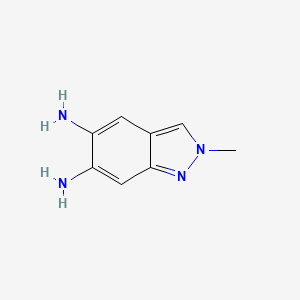
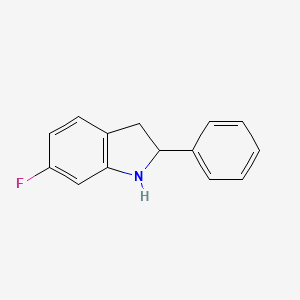


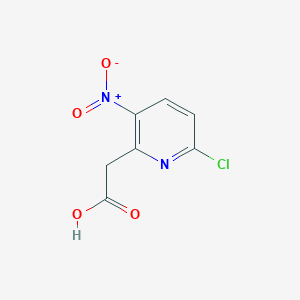
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)


